molecular formula C18H14FNO4 B5225673 4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5225673
M. Wt: 327.3 g/mol
InChI Key: CUSUMEOSPXIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes both fluorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate acetyl and hydroxyphenyl precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated hydroxyphenyl compound.

Scientific Research Applications

4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL-2-(5-(4-FLUOROPHENYL)-3-(1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL)THIAZOLE: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.

    4-(4-CHLOROPHENYL)-2-(5-(4-FLUOROPHENYL)-3-(5-METHYL-1-P-TOLYL-1H-1,2,3-TRIAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL)THIAZOLE: Another similar compound with a different arrangement of functional groups.

Uniqueness

What sets 4-ACETYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its specific combination of acetyl, fluorophenyl, and hydroxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(4-hydroxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-10(21)15-16(13-4-2-3-5-14(13)19)20(18(24)17(15)23)11-6-8-12(22)9-7-11/h2-9,16,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSUMEOSPXIFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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